[1-(2-Bromophenyl)ethyl](3-methoxypropyl)amine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for 1-(2-bromophenyl)ethylamine is N-[1-(2-bromophenyl)ethyl]-3-methoxypropan-1-amine . This name derives from the following structural features:
- The parent chain is propan-1-amine , a three-carbon alkylamine with the amino group at position 1.
- The nitrogen atom bears two substituents:
Isomeric considerations for this compound include:
- Positional isomerism : Variations in the bromine’s position on the phenyl ring (e.g., 3-bromo or 4-bromo isomers) would yield distinct compounds. However, the specified 2-bromo substitution is fixed in this case.
- Functional group isomerism : Alternative arrangements of the methoxypropyl group (e.g., 2-methoxypropyl) or ethyl chain branching could theoretically exist but are not observed in the described structure.
A chiral center is absent in this molecule, as the carbon adjacent to the phenyl group in the 1-(2-bromophenyl)ethyl substituent lacks four distinct substituents.
CAS Registry Number and PubChem CID Cross-Referencing
As of the latest available data, 1-(2-bromophenyl)ethylamine does not have a publicly registered CAS Registry Number or PubChem CID in the sources provided. However, analogous compounds offer insights into potential identifiers:
| Compound | CAS Number | PubChem CID | Source |
|---|---|---|---|
| (4-Bromo-3-methylphenyl)methylamine | 1537563-31-7 | Not listed | Ambeed |
| Methyl-DOB | 155638-80-5 | 10085486 | PubChem |
| 3-Pyridinecarbonitrile | 100-54-9 | 79 | PubChem |
The absence of a CAS number for 1-(2-bromophenyl)ethylamine suggests it may represent a novel or less-studied derivative. Registration with chemical databases would likely assign identifiers following the patterns observed in structurally related amines.
Comparative Analysis of Depository-Supplied Synonyms
Synonyms for 1-(2-bromophenyl)ethylamine can be inferred from naming conventions applied to analogous compounds in public depositories:
| Depository | Example Synonyms for Analogous Compounds | Naming Pattern |
|---|---|---|
| PubChem | Methyl-DOB; 3-Methoxy-N,N-dimethylamphetamine | [Substituent]-[parent chain]-amine |
| Chemsrc | N,N-Dimethyl-3-methoxypropylamine | Alkyl group + methoxy positional designator |
| Ambeed | (4-Bromo-3-methylphenyl)methylamine | Aryl-alkyl + methoxypropyl descriptor |
Applying these patterns, plausible synonyms for the target compound include:
- 3-Methoxy-N-[1-(2-bromophenyl)ethyl]propan-1-amine
- 1-(2-Bromophenyl)ethylazane
- N-(2-Bromophenethyl)-3-methoxypropylamine
These variations emphasize either the methoxypropyl group’s position or the ethyl-linked bromophenyl moiety, aligning with IUPAC subsidiary nomenclature rules.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-10(14-8-5-9-15-2)11-6-3-4-7-12(11)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
InChI Key |
SSRFJIDXRFNZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenylethylamine with 3-methoxypropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 1-(2-Bromophenyl)ethylamine are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)ethylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(2-Bromophenyl)ethylamine with closely related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Boiling Point (°C) | LogP* | CAS Number |
|---|---|---|---|---|---|---|
| 1-(2-Bromophenyl)ethylamine | C₁₂H₁₇BrNO | 286.18 | 2-Bromo, ethyl, 3-methoxypropyl | Not reported | ~2.8† | Not available |
| 1-(4-Fluorophenyl)ethylamine | C₁₂H₁₈FNO | 209.28 | 4-Fluoro, ethyl, 3-methoxypropyl | Not reported | ~2.1 | Not available |
| (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine | C₁₃H₂₁NO | 207.31 | 4-Methyl, ethyl, 3-methoxypropyl | Not reported | ~2.5 | 1038280-43-1 |
| N-(3-Methoxypropyl)-N-(1-phenylethyl)amine | C₁₂H₁₉NO | 193.29 | Phenyl, ethyl, 3-methoxypropyl | Not reported | ~2.3 | 255042-04-7 |
*LogP (octanol-water partition coefficient) estimated using fragment-based methods. †Predicted using bromine’s hydrophobicity contribution .
Key Observations:
- Electron-withdrawing vs. electron-donating substituents : The 2-bromo group increases molecular weight and lipophilicity (LogP ~2.8) compared to the 4-fluoro (LogP ~2.1) and 4-methyl (LogP ~2.5) analogues. Bromine’s steric bulk may also hinder rotational freedom .
- Positional effects : The ortho-bromo substitution likely reduces solubility in polar solvents compared to para-substituted derivatives .
Target Compound:
Alkylation : Reacting 1-(2-bromophenyl)ethylamine with 3-methoxypropyl bromide under basic conditions.
Protection/deprotection: Using benzophenone to protect amines selectively, as seen in the synthesis of 1-(3-methoxypropyl)-4-piperidinamine .
Analogues:
Pharmacological and Reactivity Profiles
Limited pharmacological data are available for the target compound. However, insights can be inferred from analogues:
- Metabolic stability : The 3-methoxypropyl group may enhance metabolic stability compared to shorter alkoxy chains due to reduced oxidative susceptibility .
- Reactivity : Bromine’s presence enables further functionalization (e.g., Suzuki coupling) for drug development, unlike fluorine or methyl groups .
Biological Activity
1-(2-Bromophenyl)ethylamine is a synthetic organic compound characterized by its unique structural features, including a brominated phenyl group and a methoxypropyl amine moiety. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the bromine atom enhances its reactivity, which may contribute to diverse biological effects.
Preliminary Studies and Mechanisms
Preliminary studies suggest that 1-(2-Bromophenyl)ethylamine exhibits significant biological activities. Compounds with similar structures often demonstrate:
- Antidepressant effects
- Antimicrobial properties
- Potential anticancer activity
The specific mechanisms through which this compound exerts its biological effects require further investigation. Interaction studies using techniques such as receptor binding assays and enzyme activity assays are crucial for elucidating these mechanisms.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities, as summarized in the table below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)ethylamine | Similar brominated phenethylamine | Potential antidepressant |
| 2-(3-Methoxyphenyl)ethylamine | Contains methoxy group on phenyl | Anticancer properties |
| 4-(Bromophenyl)methanamine | Brominated derivative | Antimicrobial activity |
What distinguishes 1-(2-Bromophenyl)ethylamine is its combination of a brominated aromatic system with a methoxyalkyl amine structure, potentially providing enhanced selectivity and potency against biological targets compared to its analogs.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of related compounds. For instance, research on similar amines has demonstrated efficacy against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
Case Study Example:
A study investigating the antimicrobial activity of related phenethylamines found that compounds with brominated phenyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic application for 1-(2-Bromophenyl)ethylamine in treating bacterial infections.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
Findings:
- Compounds similar to 1-(2-Bromophenyl)ethylamine demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Further research is needed to understand the underlying mechanisms and optimize the therapeutic index.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-Bromophenyl)ethylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination strategies. A plausible route starts with 2-bromophenethylamine, which undergoes nucleophilic substitution with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, reductive amination between 2-bromophenylacetaldehyde and 3-methoxypropylamine using NaBH₃CN in methanol can yield the target compound. Reaction optimization should focus on solvent polarity (DMF vs. THF), temperature (60–100°C), and stoichiometric ratios to minimize byproducts like over-alkylated amines . Comparative studies on halogenated analogs suggest bromine’s steric bulk may slow substitution kinetics compared to chloro or fluoro derivatives, necessitating longer reaction times .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 1-(2-Bromophenyl)ethylamine’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves the methoxypropyl chain (δ ~3.3 ppm for OCH₃) and bromophenyl signals (δ ~7.2–7.6 ppm). NOESY can confirm spatial proximity between the ethyl and methoxypropyl groups.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or methoxy groups).
- X-ray Crystallography : SHELX software (via SHELXL refinement) is recommended for resolving conformational flexibility, particularly the orientation of the bromophenyl and methoxypropyl moieties. Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances crystal quality .
Q. How does the 2-bromophenyl substituent influence the compound’s chemical reactivity compared to other halogenated analogs?
- Methodological Answer : The 2-bromophenyl group exhibits unique reactivity due to bromine’s intermediate electronegativity and steric effects. For example:
- Nucleophilic Aromatic Substitution : Bromine’s leaving-group ability enables substitution with strong nucleophiles (e.g., NH₃ under high pressure), though ortho-substitution sterically hinders reactivity compared to para-substituted analogs .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). The 2-bromo position may reduce coupling efficiency compared to 4-bromo derivatives due to steric hindrance .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of 1-(2-Bromophenyl)ethylamine in biological systems?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for targets like serotonin or dopamine receptors.
- Molecular Dynamics Simulations : Software like GROMACS models interactions between the bromophenyl group and hydrophobic receptor pockets. The methoxypropyl chain’s flexibility can be analyzed for entropic contributions to binding .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., 2-chloro or 2-fluoro) to assess halogen effects on potency. Fluorine’s electronegativity, for instance, enhances hydrogen-bonding interactions in some targets .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from conformational flexibility?
- Methodological Answer :
- Variable-Temperature NMR : Cooling samples to −40°C slows molecular rotation, simplifying splitting patterns by freezing rotamers of the methoxypropyl chain.
- DFT Calculations : Gaussian simulations predict dominant conformers and their NMR chemical shifts. Compare computed vs. experimental spectra to identify major conformations .
- Dynamic NMR Analysis : Line-shape fitting of coalescing peaks at intermediate temperatures quantifies rotational energy barriers (~50–70 kJ/mol for flexible alkyl chains) .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of 1-(2-Bromophenyl)ethylamine derivatives in drug discovery?
- Methodological Answer :
- Analog Library Synthesis : Systematically vary substituents (e.g., methoxy chain length, bromine position) using parallel synthesis techniques (e.g., automated liquid handlers).
- Biological Screening : High-throughput assays (e.g., enzyme inhibition or cell viability) rank derivatives by potency. For example, ortho-bromo substitution may enhance target selectivity over meta/para analogs due to steric effects .
- QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants to correlate structural features with activity. Partial least squares (PLS) regression identifies critical parameters (e.g., bromine’s hydrophobicity contribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
